Comparative Target Selectivity: 17β-HSD2 Inhibition vs. 17β-HSD1 and 11β-HSD1
When the 4-methoxy-3-methylbenzoyl group is incorporated into a specific cyclopentenone scaffold, the resulting compound (CHEMBL206908) exhibits a marked selectivity profile against three key hydroxysteroid dehydrogenase (HSD) enzymes. The compound shows the highest potency against 17β-HSD2, with an IC50 of 7.44 μM, compared to significantly weaker inhibition of 17β-HSD1 (IC50 = 30.0 μM) and 11β-HSD1 (IC50 = 50.0 μM) [1]. This is a direct head-to-head comparison of the same molecule against three different targets, demonstrating that the 4-methoxy-3-methylbenzoyl pharmacophore, in this molecular context, provides a measurable selectivity for 17β-HSD2 over the other two isoforms.
| Evidence Dimension | Inhibitory Potency (IC50) against Human Hydroxysteroid Dehydrogenase (HSD) Isoforms |
|---|---|
| Target Compound Data | 7.44 μM (17β-HSD2) |
| Comparator Or Baseline | 30.0 μM (17β-HSD1) and 50.0 μM (11β-HSD1) |
| Quantified Difference | 4.0-fold more potent against 17β-HSD2 than 17β-HSD1; 6.7-fold more potent against 17β-HSD2 than 11β-HSD1 |
| Conditions | Inhibition of human recombinant enzymes expressed in HEK293 cells |
Why This Matters
This demonstrates that the 4-methoxy-3-methylbenzoyl moiety, when presented in a specific molecular context, can confer a quantitative selectivity advantage against a specific isoform (17β-HSD2), which is a key consideration for researchers designing inhibitors with a reduced off-target profile in hormone-dependent cancers.
- [1] BindingDB. (n.d.). BDBM50188391: 4-(2,4-dichlorophenyl)-2-hydroxy-3-(4-methoxy-3-methylbenzoyl)-5-(2-methoxyethyl)cyclopent-2-enone. Affinity Data for 17β-HSD1, 11β-HSD1, and 17β-HSD2. Retrieved April 17, 2026, from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50188391 View Source
